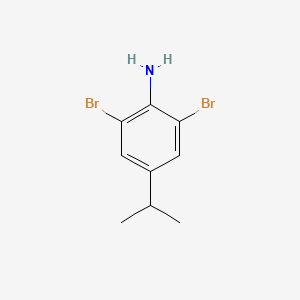

2,6-Dibromo-4-isopropylaniline

Vue d'ensemble

Description

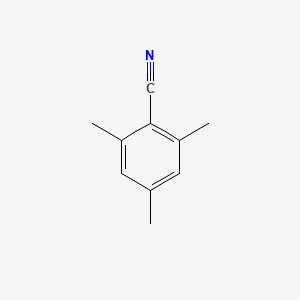

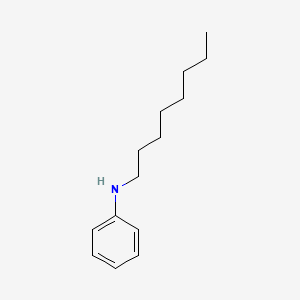

2,6-Dibromo-4-isopropylaniline is a derivative of bromoaniline, a compound where bromine and isopropyl groups are substituted on the aniline ring. The synthesis of this compound, as well as its dimethyl analog, involves the reaction of the corresponding dialkylaniline with liquid bromine. The process requires careful control of reaction temperature, time, and feeding mode to achieve yields of 64% for the diisopropyl variant .

Synthesis Analysis

The synthesis of 2,6-diisopropyl-4-bromoaniline, a closely related compound to 2,6-Dibromo-4-isopropylaniline, has been achieved through a direct bromination reaction. The reaction involves the use of liquid bromine and careful control of various parameters to optimize the yield, which was reported to be 64%. This suggests that the synthesis of 2,6-Dibromo-4-isopropylaniline could follow a similar pathway, with the potential for high yields under the right conditions .

Molecular Structure Analysis

The molecular structure of 2,6-diisopropyl-4-bromoaniline was characterized using ^1H NMR spectroscopy. This technique would provide detailed information about the chemical environment of the hydrogen atoms within the molecule, which is crucial for confirming the structure of the synthesized compound. Although the exact details of the molecular structure analysis for 2,6-Dibromo-4-isopropylaniline are not provided, it can be inferred that similar analytical methods would be applicable .

Chemical Reactions Analysis

While the specific chemical reactions involving 2,6-Dibromo-4-isopropylaniline are not detailed in the provided papers, the synthesis of 4-halo-2-aminoquinolines through a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides indicates the potential reactivity of bromoaniline derivatives in complex organic transformations. This suggests that 2,6-Dibromo-4-isopropylaniline could also participate in similar palladium-catalyzed reactions or other halogenation-related chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibromo-4-isopropylaniline are not explicitly discussed in the provided papers. However, based on the general properties of bromoanilines and the presence of isopropyl groups, it can be anticipated that the compound would exhibit properties typical of aromatic amines with electron-withdrawing groups, such as increased acidity of the amine hydrogen and decreased basicity compared to aniline itself. The bromine substituents would also influence the compound's reactivity towards nucleophilic substitution reactions .

Applications De Recherche Scientifique

Catalytic Activity in Cross-Coupling Reactions

2,6-Dibromo-4-isopropylaniline, as part of certain compounds, demonstrates significant catalytic activity. In a study, new (N-diphenylphosphino)-isopropylanilines, with an isopropyl substituent at various positions, including 2,6, were synthesized. These compounds, particularly when paired with palladium(II) complexes, showed high activity as catalysts in Suzuki coupling and Heck reactions, which are crucial for producing biphenyls and stilbenes (Aydemir et al., 2009).

Importance in Organic Intermediate Synthesis

Dibromoaniline, including its 2,6-dibromo variant, is a key intermediate in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. Traditional methods for synthesizing 2,6-dibromoaniline involve hydrolysis of dibromo-aminobenzene sulfonamide, demonstrating its integral role in complex chemical processes (Geng Rui-xue, 2004).

Electrocatalytic Applications

The electrocatalytic properties of substituted p-bromoanilines, including 2,6 derivatives, were studied to understand their decomposition pathways in aqueous sulfuric acid solutions. This research contributes to the broader understanding of electrochemical oxidation processes, which are relevant in various industrial applications (Arias et al., 1990).

Role in Frustrated Lewis Pair Behavior

2,6-Dibromo-4-isopropylaniline, as a variant of N-isopropylaniline, plays a role in the study of frustrated Lewis pairs (FLPs). These compounds are significant in organometallic chemistry, with potential applications in catalysis and synthesis of novel materials (Voss et al., 2012).

Agricultural Applications

In the agricultural sector, studies on isoproturon, a selective herbicide, and its metabolites, including 4-isopropylaniline, are important. Analytical methods developed for these compounds help in monitoring and controlling their presence in soil, contributing to sustainable agricultural practices (Li Fang-shi, 2005).

Complexes in Organometallic Chemistry

The synthesis and study of yttrium complexes featuring different Y–C bonds, including those with 2,6-diisopropylaniline, are significant for understanding metal-ligand interactions in organometallic chemistry. Such research provides insights into the reactivity and potential applications of these complexes (Karpov et al., 2013).

Safety And Hazards

2,6-Dibromo-4-isopropylaniline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2,6-dibromo-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBZUFROMNDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147141 | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-isopropylaniline | |

CAS RN |

10546-65-3 | |

| Record name | 2,6-Dibromo-4-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)